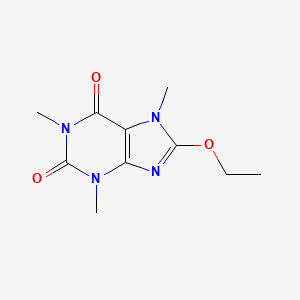

8-Ethoxycaffeine

Descripción general

Descripción

8-Ethoxycaffeine is a biological agent with the CAS Number 577-66-2 and the molecular formula C10-H14-N4-O3 . It is a solid substance and is categorized under plant toxins .

Synthesis Analysis

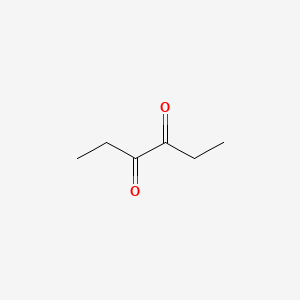

The synthesis of 8-Ethoxycaffeine involves several methods . One method involves reaction conditions with sodium ethanolate for 0.25 h at ambient temperature . The yield of this reaction is approximately 79% .Molecular Structure Analysis

The 8-Ethoxycaffeine molecule contains a total of 32 bonds . Its molecular formula is C10H14N4O3 and it has a molecular weight of 238.2432 .Aplicaciones Científicas De Investigación

Cell Cycle and Chromosome Studies

8-Ethoxycaffeine (8-EOC) has been extensively studied for its impact on cellular processes, particularly in relation to cell division and chromosome behavior. Notable findings include:

Impact on Proliferating Cells : 8-EOC shows significant effects on the division of proliferating cells. In a study on Vicia faba, it was found to be the most effective among tested methylxanthines in inducing the formation of binucleate cells, which did not divide further. This indicates a strong inhibitory effect on cell mitosis during treatment with 8-EOC. It also exhibits mutual antagonism with colchicine, a well-known mitotic inhibitor, highlighting its complex interactions within cellular mechanisms (Stallwood & Davidson, 1977).

Chromosome Breakage in Plants : 8-EOC has been shown to cause chromosome breakage in plant cells, similar to the effects observed with X-ray exposure. This was observed in studies on Allium cepa, where the chromosome showed sensitivity to breakage by 8-EOC in late interphase, similar to the pattern observed with X-rays (Kihlman, 1955).

Penetration into Plant Roots : The penetration of 8-EOC into plant roots has been studied under aerobic conditions, using tritium-labelled 8-EOC. The findings suggest that the impact of 8-EOC is mainly due to its physical properties rather than chemical transformations, and its entrance and exit from the cells are likely governed by diffusion processes (Fredga & Nyman, 1961).

Chromosome Aberrations in Cultured Human Leukocytes : 8-EOC's effect on human cells has been observed, with a focus on inducing chromosome aberrations. This indicates its potential as a tool for understanding chromosome translocation mechanisms in human cells (Jackson, 1964).

Genetic Studies

8-EOC's role in genetic research is significant, especially in studies involving mutation and DNA integrity:

Induction of Genetic Damage in Drosophila melanogaster : Research has shown that 8-EOC induces genetic changes such as sex-chromosome loss and translocations in Drosophila melanogaster, although it does not seem to induce point mutations under certain conditions (Xamena, Creus, & Marcos, 1985).

Comparison with Topoisomerase II Inhibitors : Studies have compared the effects of 8-EOC with those of topoisomerase II inhibitors, showing similarities in the induction of DNA breaks. This suggests a role for 8-EOC in studies related to DNA metabolism and integrity (Russo et al., 1991; Russo et al., 1994) (Russo et al., 1994).

Mutagenicity Studies : 8-EOC has been examined for its mutagenic potential in vitro, including its ability to induce point mutations and chromosomal aberrations in different test systems. These findings are crucial for understanding its potential as a mutagenic agent (Strobel, Roszinsky-Köcher, & Röhrborn, 1979).

Biochemical and Molecular Studies

8-EOC has also been used in biochemical and molecular studies, particularly in understanding DNA-protein interactions and nucleic acid synthesis:

DNA-Protein Interactions : The ability of 8-EOC to induce protein-associated DNA breaks has been studied, suggesting its utility in exploring DNA-protein cross-links and related molecular processes (Zignaigo et al., 1990).

Effects on Nucleic Acid Synthesis : 8-EOC's influence on nucleic acid synthesis, particularly DNA synthesis inhibition, has been observed in bean root tips. This makes it a useful agent for studying the biochemical pathways involved in nucleic acid metabolism (Odmark & Kihlman, 1965).

Safety and Hazards

Propiedades

IUPAC Name |

8-ethoxy-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c1-5-17-9-11-7-6(12(9)2)8(15)14(4)10(16)13(7)3/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYXNYNRVOBSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206406 | |

| Record name | 8-Ethoxycaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MP Biomedicals MSDS] | |

| Record name | 8-Ethoxycaffeine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

577-66-2 | |

| Record name | 8-Ethoxy-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Ethoxycaffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Ethoxycaffeine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Ethoxycaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-ETHOXYCAFFEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/271190XI98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

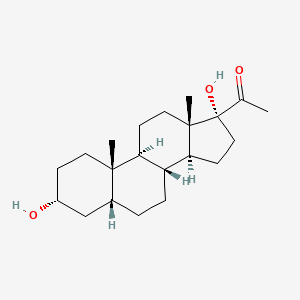

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

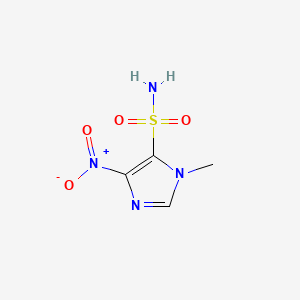

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Magnesium;[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1216347.png)